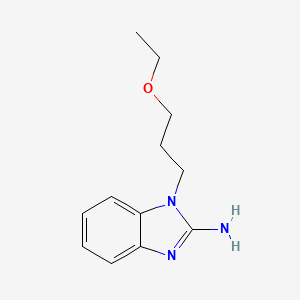

1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine

描述

1-(3-Ethoxypropyl)-1H-1,3-benzodiazol-2-amine (CAS: 1038373-35-1) is a benzodiazole derivative with the molecular formula C₁₂H₁₇N₃O and a molecular weight of 219.28 g/mol. Its structure features a benzodiazole core substituted at the N1 position with a 3-ethoxypropyl chain. This compound is of interest in medicinal chemistry due to the benzodiazole scaffold's prevalence in bioactive molecules, though its specific biological targets remain underexplored in the provided literature.

属性

IUPAC Name |

1-(3-ethoxypropyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-2-16-9-5-8-15-11-7-4-3-6-10(11)14-12(15)13/h3-4,6-7H,2,5,8-9H2,1H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKPQUWMXHZICPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCN1C2=CC=CC=C2N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclization of o-Phenylenediamine Derivatives

The benzimidazole nucleus is commonly synthesized by cyclizing benzene-1,2-diamine (o-phenylenediamine) with suitable reagents:

- Cyclization with cyanogen bromide : This method produces 2-amino-benzimidazole rings by reacting o-phenylenediamine with cyanogen bromide under controlled conditions, as demonstrated in the synthesis of 2-amino benzimidazole compounds.

- Cyclization using disuccinimidyl carbonate : This reagent efficiently converts nitrodianiline derivatives into 1,3-disubstituted benzimidazolones, which can be further manipulated to yield benzimidazole derivatives.

Reduction and Protection Steps

- The nitro group on 2-nitroaniline derivatives is reduced to form benzene-1,2-diamine, which is the key intermediate for cyclization.

- Protection of amine groups during nitration or other functionalization steps is often necessary to prevent side reactions.

Alkylation to Introduce the 3-Ethoxypropyl Substituent

Alkylation of the Benzimidazole Nitrogen (N-1)

The introduction of the 3-ethoxypropyl group at the N-1 position is typically achieved by alkylation using:

- Alkyl halides such as 3-ethoxypropyl bromide or tosylates.

- Epoxides that open under nucleophilic attack by the benzimidazole nitrogen.

The alkylation reaction is usually performed under basic conditions to deprotonate the benzimidazole N-1, facilitating nucleophilic substitution.

Regioselectivity and Purification

- Alkylation can lead to minor regioisomers, such as alkylation at other nucleophilic sites (e.g., 4-pyridylamine if present). Careful control of reaction conditions and purification by HPLC or column chromatography is required to isolate the desired N-1 substituted product.

- The final alkylation step is often optimized to be the last synthetic step to allow structural diversification and ease of purification.

Representative Synthetic Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Reduction | Catalytic hydrogenation or Sn/HCl | 2-nitroaniline → benzene-1,2-diamine |

| 2 | Cyclization | Cyanogen bromide or disuccinimidyl carbonate | Formation of benzimidazole core (2-amino benzimidazole) |

| 3 | Alkylation | 3-ethoxypropyl bromide/epoxide, base | N-1 alkylation to yield this compound |

| 4 | Purification | HPLC, column chromatography | Isolation of pure target compound |

Research Findings on Preparation Conditions and Yields

- Cyclization reactions using cyanogen bromide proceed efficiently under mild conditions, producing benzimidazole cores in high yields with minimal side products.

- Alkylation reactions with alkyl halides or epoxides generally provide good regioselectivity for N-1 substitution, though minor byproducts require chromatographic separation.

- Scale-up of these reactions has been demonstrated, particularly for benzimidazolone derivatives, indicating the synthetic route's robustness and suitability for multigram synthesis.

- The use of protecting groups during intermediate steps enhances overall yield and purity by preventing unwanted side reactions.

Analytical Characterization

- Characterization of intermediates and final products involves melting point determination, thin-layer chromatography (TLC), Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and mass spectrometry (MS).

- These techniques confirm the successful formation of the benzimidazole core and the correct alkylation at the N-1 position.

化学反应分析

Types of Reactions

1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The ethoxypropyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide for halogenation, followed by nucleophilic substitution with desired nucleophiles.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with various functional groups replacing the ethoxypropyl group.

科学研究应用

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in drug development. Its unique structure allows it to interact with various biological targets:

- Antimicrobial Activity : Research has indicated that 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine exhibits significant antimicrobial properties. It can inhibit the growth of pathogens such as Mycobacterium tuberculosis, demonstrating a minimum inhibitory concentration (MIC) comparable to standard drugs .

- Anticancer Properties : The compound has been evaluated for its anticancer potential against various human cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation through specific molecular interactions .

Biological Studies

In addition to its medicinal applications, this compound is used in biological studies to explore its effects on cellular pathways. For instance:

- Mechanism of Action : It interacts with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibiting enzymes involved in microbial growth or affecting pathways related to cell proliferation and apoptosis.

Materials Science

The unique chemical properties of this compound make it valuable in materials science:

- Polymer Development : It serves as a building block for synthesizing advanced materials, including polymers and coatings. Its incorporation into polymer matrices can enhance the mechanical and thermal properties of the resulting materials.

Case Study 1: Antimycobacterial Activity

A study focused on synthesizing derivatives of benzodiazole compounds found that certain derivatives exhibited promising antimycobacterial activity against Mycobacterium tuberculosis. The synthesized compounds were evaluated using the microplate Alamar blue assay (MABA), revealing potent activity with MIC values around 0.8 g/mL .

| Compound | MIC (g/mL) | Activity |

|---|---|---|

| Compound 7 | 0.8 | Potent |

| Compound 8 | 0.8 | Potent |

Case Study 2: Anticancer Screening

In another study assessing the anticancer properties of benzodiazole derivatives, various synthesized compounds were tested against human cancer cell lines such as MCF7 and HCT116. The results indicated that many compounds demonstrated moderate to potent antiproliferative activity .

| Compound | Cell Line | Inhibition (%) |

|---|---|---|

| Compound A | MCF7 | 75 |

| Compound B | HCT116 | 68 |

作用机制

The mechanism of action of 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

相似化合物的比较

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Alkyl vs. Aryl Substituents

- This may enhance membrane permeability but reduce aqueous solubility. Molecular Weight: Estimated ~243.3 g/mol (assuming C₁₆H₁₇N₃), higher than the ethoxypropyl analog .

- 1-Propyl-1H-1,3-benzodiazol-2-amine (CAS: 57667-50-2, ): Substituent: Propyl (shorter alkyl chain). Key Differences: Lacks the ethoxy oxygen, reducing polarity and solubility.

Ether and Sulfonyl Modifications

1-(1-Benzothiophene-3-sulfonyl)-1H-1,3-benzodiazol-2-amine (PR8) ():

- Substituent: Benzothiophene sulfonyl group.

- Molecular Weight: 329.4 g/mol (C₁₅H₁₁N₃O₂S₂).

- Key Differences: The sulfonyl group enhances hydrogen-bonding capacity and electron-withdrawing effects, which may improve binding to enzymes or receptors (e.g., 5-HT₆ ligands). Melting point: 192–195°C , indicating higher crystallinity .

N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-amine (BPBA) ():

Receptor Targeting

- PF-543 (): A benzodiazol-2-amine derivative with a sulfonylmethylphenoxy group. Role: Potent Sphingosine Kinase 1 (SphK1) inhibitor (Ki = 3.6 nM). The sulfonyl group is critical for selectivity, reducing ceramide levels while modulating sphingosine-1-phosphate (S1P) .

- 5-HT₆ Receptor Ligands (): Analogs like PR1–PR8 exhibit low basicity, optimizing blood-brain barrier penetration.

Nucleic Acid Interactions

Data Table: Key Structural and Functional Comparisons

生物活性

1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its benzodiazole core, which is known for its pharmacological versatility. The ethoxypropyl substituent enhances its solubility and bioavailability, making it a suitable candidate for drug development.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzodiazole, including this compound, exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Mycobacterium tuberculosis with Minimum Inhibitory Concentrations (MIC) as low as 0.8 µg/mL . This suggests that the compound may possess potential as an anti-tubercular agent.

Antiviral Properties

The compound has been evaluated for its inhibitory effects on viral proteases, particularly the SARS-CoV-2 main protease (Mpro). Inhibiting Mpro is crucial for disrupting viral replication processes. The compound was found to exhibit significant inhibitory activity with calculated half-maximal inhibitory concentration (IC50) values reflecting its potential as a therapeutic agent against COVID-19 .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts by binding to the active site of viral proteases, thereby preventing substrate cleavage essential for viral replication.

- Interaction with Receptors : Similar compounds have been shown to modulate GABA-A receptors, indicating that this compound may also interact with neurotransmitter systems .

Case Study: Antimycobacterial Activity

In a study assessing the antimycobacterial activity of various benzodiazole derivatives, compounds structurally related to this compound were tested against Mycobacterium tuberculosis. The results indicated that modifications in the benzodiazole structure could significantly enhance activity against resistant strains .

Table: Biological Activity Summary

常见问题

Q. What are the established synthetic routes for 1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-amine, and how do reaction conditions influence yield?

The compound can be synthesized via nucleophilic substitution or sulfonylation reactions. For example, method A (as described for analogous benzodiazol-2-amine derivatives) involves reacting 2-aminobenzimidazole with 3-ethoxypropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Yields (54–84%) depend on stoichiometry, solvent polarity, and reaction time. Characterization typically employs UPLC-MS for purity ([M + H]+ ion detection) and 1H NMR to confirm substitution patterns .

Q. How is the structural identity of this compound validated in academic research?

A multi-technique approach is used:

- 1H NMR : Peaks for the ethoxypropyl chain (δ ~1.2 ppm for CH₃, δ ~3.4–3.8 ppm for OCH₂) and benzodiazole aromatic protons (δ ~6.8–7.3 ppm) confirm connectivity.

- Elemental Analysis : Matches calculated C, H, N, and S percentages (deviation <0.4% is acceptable).

- Mass Spectrometry : High-resolution MS (HRMS) or UPLC-MS identifies the molecular ion and fragmentation patterns .

Q. What solubility properties are critical for designing in vitro assays with this compound?

The ethoxypropyl group enhances lipophilicity, making it soluble in DMSO, THF, and chloroform but poorly soluble in water. Pre-solubilization in DMSO (≤1% v/v) is recommended for biological assays to avoid precipitation. Solubility can be quantified via UV-Vis spectroscopy at λmax (~280 nm for benzodiazole derivatives) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) be resolved during structural characterization?

Contradictions may arise from impurities or dynamic processes (e.g., tautomerism). Strategies include:

- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to resolve overlapping signals.

- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., benzodiazole ring proton exchange).

- Recrystallization : Purifies the compound to eliminate impurities; single-crystal X-ray diffraction (using SHELXL ) provides definitive confirmation .

Q. What computational methods are suitable for predicting the compound’s reactivity or binding affinity?

- DFT Calculations : Optimize geometry and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites.

- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., serotonin receptors, given structural similarity to benzimidazole-based ligands).

- MD Simulations : Assess stability in aqueous/lipid environments using GROMACS or AMBER .

Q. How can crystallographic refinement challenges (e.g., twinning or disorder) be addressed for this compound?

- SHELXT/SHELXL : Use twin refinement (TWIN/BASF commands) for twinned data. For disordered ethoxypropyl chains, apply PART/SUMP constraints and refine occupancy ratios.

- High-Resolution Data : Collect synchrotron data (λ <1 Å) to improve resolution and reduce model bias .

Q. What strategies optimize synthetic yield when scaling up for in vivo studies?

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves yield via controlled heating.

- Flow Chemistry : Enhances reproducibility and safety for exothermic steps.

- DoE (Design of Experiments) : Statistically evaluates factors like temperature, solvent ratio, and catalyst loading .

Methodological Notes

- Crystallography : SHELX programs are preferred for small-molecule refinement due to robust handling of complex crystallographic issues .

- Spectral Contradictions : Cross-validate with multiple techniques (e.g., IR for functional groups, XPS for elemental composition) .

- Data Reproducibility : Report reaction conditions (e.g., inert atmosphere, humidity control) to minimize variability in synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。